2-Azaspiro[4.5]decane-1,3-dione
Overview
Description
2-Azaspiro[4.5]decane-1,3-dione is a heterocyclic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is characterized by a spiro structure, where a nitrogen atom is incorporated into the spiro ring system. It is a white to off-white solid that is slightly soluble in DMSO and methanol .
Mechanism of Action
Target of Action
The primary target of 2-Azaspiro[4.5]decane-1,3-dione is the GABAA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound interacts with its targets, the GABAA receptors, resulting in potential anticonvulsant properties .
Biochemical Pathways
The affected biochemical pathway is the GABAergic pathway . This pathway is responsible for the majority of neuronal inhibition in the brain, and its modulation can have significant effects on neuronal excitability.
Pharmacokinetics
The ADME properties of 2-Azaspiro[4The compound is slightly soluble in dmso and methanol , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential anticonvulsant properties . By modulating GABAA receptor activity, it may help to reduce neuronal excitability and potentially prevent seizures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution within the body . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect its stability and activity.
Biochemical Analysis
Biochemical Properties
It is known that this compound is related to gabapentin , a medication used to treat epilepsy and neuropathic pain. This suggests that 2-Azaspiro[4.5]decane-1,3-dione may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It has been suggested that this compound may have anti-allodynic efficacy, indicating potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-1,3-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amine with a cyclic anhydride under controlled conditions. For example, the reaction of 1,6-diaminohexane with succinic anhydride can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro ring system or reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nitrogen atom or the carbon atoms of the spiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
2-Azaspiro[4.5]decane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
2-Azaspiro[4.5]decane-1,3-dione can be compared with other azaspiro compounds, such as:
2-Azaspiro[4.4]nonane-1,3-dione: This compound has a similar spiro structure but with a different ring size, which can affect its chemical properties and biological activity.
1-Thia-4-azaspiro[4.5]decane-1,3-dione:
The uniqueness of this compound lies in its specific ring structure and the presence of a nitrogen atom, which can be exploited for various chemical modifications and applications.
Properties
IUPAC Name |
2-azaspiro[4.5]decane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-6-9(8(12)10-7)4-2-1-3-5-9/h1-6H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZBYWMNNPPFKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299441 | |
Record name | 2-azaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-80-4 | |
Record name | 1197-80-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-azaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications to the 2-Azaspiro[4.5]decane-1,3-dione scaffold have been explored for anticonvulsant activity, and what is the impact of these modifications on activity?
A1: Researchers have investigated a variety of structural modifications to the this compound core to understand their impact on anticonvulsant activity. These modifications include:
Q2: How does the lipophilicity of this compound derivatives correlate with their anticonvulsant activity?
A2: Studies suggest a positive correlation between lipophilicity and anticonvulsant efficacy in a series of N-(pyridine-2-yl) derivatives of this compound []. This means that compounds with higher lipophilicity tend to exhibit stronger anticonvulsant activity []. This correlation suggests that lipophilicity might play a role in the compound's ability to cross the blood-brain barrier and reach its target site in the central nervous system.
A2: While the precise mechanisms are yet to be fully elucidated, some studies provide insights:
- Voltage-sensitive calcium channels (VSCCs): Although some N-(pyridine-2-yl) derivatives of this compound displayed anticonvulsant activity, they showed low affinity for VSCCs in in vitro tests []. This suggests that their anticonvulsant effects might be mediated through alternative mechanisms rather than direct interaction with VSCCs.
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